An In-depth Technical Guide to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS Number: 90048-31-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications.
Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it an attractive moiety for designing novel therapeutic agents. The incorporation of an amine functional group, as seen in 2,2-Dimethyl-tetrahydro-pyran-4-ylamine, introduces a basic center that can be crucial for target engagement and modulating pharmacokinetic properties. This particular derivative, with its gem-dimethyl substitution, offers unique conformational constraints that can be exploited in rational drug design.
Derivatives of the tetrahydropyran and related pyran structures have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] Furthermore, substituted tetrahydropyridines, which share structural similarities, have been investigated for their effects on the central nervous system, including activity as dopamine receptor agonists and monoamine oxidase (MAO) inhibitors.[5] This highlights the potential for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride to serve as a valuable building block in the development of novel therapeutics.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 90048-31-0 | [6] |
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | [7] |
| IUPAC Name | 2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride | [7] |
| Synonyms | 2,2-Dimethyl-tetrahydropyran-4-ylamine HCl | N/A |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |
The free base, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, has a CAS number of 25850-22-0, a molecular formula of C₇H₁₅NO, and a molecular weight of 129.20 g/mol .[8][9]
Synthesis and Manufacturing
The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is a multi-step process that begins with the formation of the key intermediate, 2,2-dimethyltetrahydropyran-4-one (CAS: 1194-16-7).[10][11]
Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one
Several synthetic routes to 2,2-dimethyltetrahydropyran-4-one have been reported, primarily in patent literature. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, a method described involves the reaction of 2-methyl-3-butyn-2-ol with ethylene bromide in the presence of a catalyst, followed by hydration and cyclization to yield the desired ketone.[6]
Illustrative Synthetic Workflow for the Precursor:
Caption: A generalized workflow for the synthesis of the key intermediate, 2,2-dimethyltetrahydropyran-4-one.
Reductive Amination to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine
The conversion of the ketone precursor to the primary amine is typically achieved through reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination (General Procedure)
Causality: The choice of a reducing agent is critical for the success of this reaction. A reagent that selectively reduces the imine intermediate without significantly reducing the starting ketone is preferred. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed for this purpose due to their mild and selective nature. The use of an ammonia source, such as ammonium acetate or aqueous ammonia, is necessary to form the imine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2,2-dimethyltetrahydropyran-4-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
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Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Reduction: The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction can be exothermic.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted starting materials and byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.
-
Purification: The crude product can be purified by distillation or column chromatography to obtain the pure amine.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Hydrochloride Salt Formation
Causality: The formation of a hydrochloride salt is a straightforward acid-base reaction. The use of a solution of hydrogen chloride in a non-protic solvent like diethyl ether or dioxane is ideal as it allows for the precipitation of the salt, facilitating its isolation.
Step-by-Step Methodology:
-
Dissolution: The purified 2,2-Dimethyl-tetrahydro-pyran-4-ylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in the same solvent (or a compatible one like dioxane) is added dropwise to the stirred solution of the amine.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: The solid is collected by filtration, washed with the anhydrous solvent to remove any excess acid, and dried under vacuum to yield the final product, 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride.
Overall Synthesis Workflow:
Caption: A step-by-step workflow for the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride from its ketone precursor.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is not widely available in the public domain, the following techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the gem-dimethyl groups, the methylene protons of the tetrahydropyran ring, and the methine proton at the C4 position.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (or ammonium in the salt form) and the C-O-C stretch of the ether linkage in the tetrahydropyran ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.
Applications in Drug Development and Research
While specific biological activities of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride are not extensively documented in peer-reviewed literature, its structural features suggest potential applications in several therapeutic areas. The tetrahydropyran moiety is a common feature in molecules targeting a variety of biological pathways.
Potential Research Areas:
-
Central Nervous System (CNS) Disorders: The structural similarity to known CNS-active compounds suggests that derivatives of this amine could be explored for their potential as modulators of neurotransmitter receptors or enzymes involved in neurological processes.
-
Oncology: The tetrahydropyran ring is present in some anticancer agents. This compound could serve as a scaffold for the development of novel cytotoxic or targeted therapies.[3]
-
Infectious Diseases: The amine functionality and the heterocyclic core are features found in many antimicrobial agents. This compound could be a starting point for the synthesis of new antibacterial or antifungal drugs.
Logical Relationship for Drug Discovery Application:
Caption: A logical workflow illustrating the use of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride as a building block in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. The free base should be protected from light.[8]
The free base, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[9]
Conclusion
2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The inherent properties of the tetrahydropyran scaffold, combined with the reactive amine functionality, make this compound a promising starting point for the development of novel therapeutic agents across a range of disease areas. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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Figure 1. Chemical Structure of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride
